Ethenyl 4-(2,4-dichlorophenoxy)butanoate
Description
Properties
CAS No. |
66099-72-7 |
|---|---|
Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
ethenyl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
VMPYKVBCTQPDLM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(2,4-Dichlorophenoxy)butanoic Acid with Vinyl Alcohol
The direct esterification of 4-(2,4-dichlorophenoxy)butanoic acid with vinyl alcohol is theoretically straightforward but practically challenging due to the instability of vinyl alcohol. In analogous systems, such as the synthesis of ethyl 2-(3,4-dichlorophenoxy)butanoate, acid-catalyzed esterification using sulfuric acid under reflux conditions achieves yields exceeding 85%. Adapting this method, the reaction can be represented as:
$$
\text{4-(2,4-Dichlorophenoxy)butanoic acid} + \text{Vinyl alcohol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethenyl ester} + \text{H}_2\text{O}
$$
Key challenges include:
Transesterification with Vinyl Acetate
Transesterification avoids direct handling of vinyl alcohol by using vinyl acetate as both reactant and solvent. This method, employed in industrial ester syntheses, involves catalytic bases (e.g., sodium methoxide) or acids (e.g., p-toluenesulfonic acid). For example, the preparation of ethyl 2-(3,4-dichlorophenoxy)butanoate under reflux with sulfuric acid achieves 92% yield. Adapting this for ethenyl esters:
$$
\text{4-(2,4-Dichlorophenoxy)butanoic acid} + \text{Vinyl acetate} \xrightarrow{\text{Acid catalyst}} \text{Ethenyl ester} + \text{Acetic acid}
$$
Optimization parameters :
Acid Chloride Route
Converting 4-(2,4-dichlorophenoxy)butanoic acid to its acid chloride followed by reaction with vinyl alcohol offers higher reactivity. The acid chloride is synthesized using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], as seen in the preparation of isooctyl esters:
$$
\text{Acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{Acid chloride} + \text{Vinyl alcohol} \rightarrow \text{Ethenyl ester} + \text{HCl}
$$
Advantages :
- Faster reaction kinetics at mild temperatures (25–40°C).
- Higher purity due to gaseous byproduct elimination.
Catalytic Systems and Reaction Engineering
Heterogeneous catalysts, such as metal chlorides (FeCl₃, ZnCl₂) and supported acids, enhance selectivity. For instance, FeCl₃/MgCl₂/ZnCl₂ mixtures achieve 96.5% yield in 2,4-dichlorophenoxyacetic acid synthesis. Similar catalysts could be applied to ethenyl ester formation:
Table 1: Catalyst Performance in Analogous Ester Syntheses
Mechanistic Insights and Kinetic Considerations
Acid-Catalyzed Esterification Mechanism
Protonation of the carboxylic acid by H₂SO₄ generates an acylium ion, which undergoes nucleophilic attack by vinyl alcohol. The tetrahedral intermediate collapses to release water and form the ester. Rate-limiting steps include:
- Diffusion of reactants in viscous reaction mixtures.
- Dehydration equilibria favoring ester formation at elevated temperatures.
Transesterification Kinetics
In base-catalyzed transesterification, methoxide deprotonates vinyl alcohol, forming a nucleophilic alkoxide that attacks the carbonyl carbon. Acid catalysis follows a similar pathway to direct esterification. Side reactions, such as vinyl acetate hydrolysis, necessitate careful pH control (optimum pH 4–6).
Purification and Characterization
Isolation Techniques
- Crystallization : Cooling the reaction mixture to 10°C precipitates the ester, achieving 93–99% recovery.
- Solvent extraction : Ethyl acetate or acetonitrile removes unreacted acid and catalysts.
Table 2: Typical Purification Outcomes
| Method | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Crystallization | 98.1 | 92.3 | |
| Solvent extraction | 95.4 | 89.7 |
Spectroscopic Characterization
- FTIR : Ester carbonyl (C=O) stretch at 1730–1750 cm⁻¹; C–O–C asymmetric stretch at 1150–1250 cm⁻¹.
- NMR : δ 4.8–5.2 ppm (vinyl protons), δ 1.2–1.6 ppm (butanoate chain).
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry, as seen in ethyl ester production, improves heat transfer and reduces reaction times. A hypothetical setup for ethenyl ester synthesis might include:
- Preheating zone : 70–80°C for acid activation.
- Residence time : 15–30 minutes for >90% conversion.
Chemical Reactions Analysis
Types of Reactions
Ethenyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenoxy)butanoic acid or its aldehyde derivative.
Reduction: Formation of 4-(2,4-dichlorophenoxy)butanol.
Substitution: Formation of substituted phenoxybutanoates.
Scientific Research Applications
Ethenyl 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethenyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs include:
| Compound Name | Chemical Structure | Key Substituents |
|---|---|---|
| Ethenyl 4-(2,4-dichlorophenoxy)butanoate | Phenoxy group + butanoate ester (ethenyl) | Ethenyl ester at C4 |
| 2,4-DB (acid form) | Phenoxy group + butanoic acid | Free carboxylic acid at C4 |
| 2,4-D | Phenoxy group + acetic acid | Shorter chain (C2) + free acid |
| MCPB | 4-(4-chloro-2-methylphenoxy)butanoic acid | Methyl substitution on phenyl ring |
The ethenyl ester in this compound replaces the carboxylic acid group in 2,4-DB, reducing polarity and increasing volatility. In contrast, 2,4-D (2-(2,4-dichlorophenoxy)acetic acid) has a shorter carbon chain, leading to faster translocation but lower residual activity . MCPB, a methyl-substituted analog, exhibits selectivity toward legumes due to its side chain metabolism .
Physicochemical Properties
The esterification of 2,4-DB reduces water solubility by orders of magnitude, favoring cuticular penetration in plants. However, hydrolysis in soil or plant tissues regenerates the active acid form (2,4-DB) .
Efficacy and Selectivity
- This compound: Acts as a prodrug, requiring enzymatic hydrolysis to release 2,4-DB. This delayed activation may reduce phytotoxicity to non-target plants with lower esterase activity .
- 2,4-DB : Directly active but less mobile due to ionization at physiological pH. Used in legume crops (e.g., alfalfa) due to β-oxidation resistance .
- 2,4-D : Rapidly absorbed and translocated, effective against deep-rooted weeds but prone to drift damage in dicots .
Environmental and Regulatory Profiles
This compound is less studied than its acid form, with regulatory focus on its hydrolysis product (2,4-DB). Its ester form may pose lower acute toxicity but higher persistence in lipid-rich environments .
Q & A
Q. What is the recommended synthetic route for Ethenyl 4-(2,4-dichlorophenoxy)butanoate, and how can reaction conditions be optimized for yield?
Methodological Answer: this compound (CAS: 51550-63-1) is synthesized via esterification of 4-(2,4-dichlorophenoxy)butanoic acid with isopropanol under acidic conditions. Key steps include:
Reagent Preparation : Use absolute ethanol or isopropanol as the solvent to ensure anhydrous conditions.
Catalysis : Add 5–10 drops of glacial acetic acid to protonate the carbonyl group, enhancing nucleophilic attack by the alcohol.
Reaction Setup : Reflux the mixture at 70–80°C for 4–6 hours to achieve equilibrium.
Workup : Evaporate the solvent under reduced pressure and purify the product via recrystallization or column chromatography.
Q. Critical Parameters :
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | <80% → >90% |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Catalyst (Acid) | Glacial acetic acid | Accelerates kinetics |
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
Methodological Answer: Structural Confirmation :
- NMR Spectroscopy : Analyze and NMR spectra to verify the ethenyl ester group (δ 4.5–5.5 ppm for vinyl protons) and dichlorophenoxy aromatic signals (δ 6.8–7.4 ppm).
- FT-IR : Confirm ester C=O stretch at 1720–1740 cm and C-O-C asymmetric stretch at 1200–1250 cm.
Q. Purity Assessment :
- HPLC : Use a C18 reverse-phase column with UV detection at 254 nm. Retention time and peak symmetry indicate purity.
- GC-MS : Detect trace solvents or byproducts with a DB-5MS column and electron ionization (EI) mode.
Reference Standards : Cross-validate against certified reference materials (e.g., 99% purity standards from analytical suppliers) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biodegradation data for this compound across varying environmental conditions?
Methodological Answer: Discrepancies often arise from microbial community diversity or abiotic factors. A systematic approach includes:
Controlled Microcosm Studies :
- Vary pH (5–9), temperature (15–35°C), and soil organic matter content.
- Use -labeled compound to track mineralization rates.
Enzyme Activity Profiling : Isolate microbial strains (e.g., Rhodococcus erythropolis K2-3) and assay for ether-bond cleavage activity via spectrophotometric monitoring of phenol release.
Statistical Modeling : Apply ANOVA or machine learning to identify dominant variables affecting degradation half-lives.
Case Study : A 2023 study found 2,4-DB (structurally analogous) degraded 3× faster in loamy soil (pH 6.5) than in sandy soil (pH 8.0) due to microbial enzyme accessibility .
Q. What computational strategies are effective in predicting the environmental persistence and toxicity of this compound?
Methodological Answer:
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives (e.g., BIOWIN scores) and ecotoxicity (LC for fish/algae).
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (K).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ether linkage to assess susceptibility to hydrolysis.
Validation : Compare computational predictions with experimental data from OECD 301F ready biodegradability tests .
Q. How should researchers design experiments to investigate metabolic pathways of this compound in non-target organisms?
Methodological Answer:
In Vivo Exposure : Dose model organisms (e.g., Daphnia magna or Arabidopsis thaliana) at sublethal concentrations (10–100 µg/L).
Metabolite Profiling : Use LC-HRMS to identify phase I (hydrolysis) and phase II (glutathione conjugation) metabolites.
Isotope Tracing : Employ -labeled compounds to map carbon flow through the TCA cycle.
Key Finding : A 2024 study on 2,4-DB derivatives revealed glutathione adducts as major detoxification products in plant models, suggesting similar pathways for the ethenyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
